Due to its versatile linking properties, Azido-PEG1-acid finds applications in various scientific research areas, including:
Azido-PEG1-acid, with the chemical formula CHNO and CAS number 1393330-34-1, is a specialized compound utilized in various chemical and biological applications. This compound features a terminal azide group and a carboxylic acid functional group, making it a versatile reagent in Click Chemistry. The azide group allows for selective reactions with alkynes, while the carboxylic acid enables further functionalization through amide bond formation or esterification .
Azido-PEG1-acid exhibits significant potential in biological applications, particularly in:
The synthesis of Azido-PEG1-acid typically involves several key steps:
Azido-PEG1-acid finds application across various fields:
Studies have demonstrated that Azido-PEG1-acid can effectively interact with various biomolecules through its azide and carboxylic acid groups. These interactions are critical for developing new therapeutic strategies and understanding molecular mechanisms in biological systems. Its ability to form stable linkages allows researchers to explore complex biochemical pathways and develop novel compounds for targeted therapies .
Several compounds share structural similarities with Azido-PEG1-acid, each offering unique properties:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG1-amine | Azide, Amine | Dual functionality allows for diverse reactions |
| Azido-PEG2-acid | Azide, Carboxylic Acid | Longer PEG chain enhances solubility |
| Methoxy-PEG1-acid | Methoxy, Carboxylic Acid | Provides different reactivity profiles |
| NHS ester PEG | NHS Ester | Facilitates amine coupling without additional activation |
| Thiol-PEG | Thiol | Allows for thiol-based conjugation strategies |
Azido-PEG1-acid stands out due to its specific combination of an azide group and a terminal carboxylic acid, making it particularly effective in Click Chemistry applications while also allowing traditional coupling reactions . This dual functionality is crucial for researchers aiming to create complex biomolecular constructs efficiently.
Azido-PEG1-acid is a polyethylene glycol derivative with a molecular formula of C5H9N3O3 [1]. The compound features a linear carbon backbone with three distinct functional groups: an azide group (N3), an ether linkage (oxygen bridge), and a carboxylic acid terminus [4]. The molecular structure consists of a 2-azidoethoxy moiety connected to a propanoic acid group, creating a bifunctional molecule with unique chemical properties [1] [7].
The structural arrangement of Azido-PEG1-acid includes a carboxylic acid group at one end, which provides acidic properties and reactivity for conjugation chemistry, while the azide group at the opposite end enables click chemistry applications [7] [12]. The central polyethylene glycol (PEG) segment, though short with only one ethylene glycol unit, contributes to the compound's hydrophilicity and serves as a spacer between the reactive functional groups [4] [12].
The molecular weight of Azido-PEG1-acid is 159.14 g/mol, making it a relatively small molecule compared to higher molecular weight PEG derivatives [1] [25]. The compound's structure can be represented by the SMILES notation: OC(=O)CCOCCN=[N+]=[N-], which precisely defines its atomic connectivity and bond arrangement [25] [26].
The International Union of Pure and Applied Chemistry (IUPAC) name for Azido-PEG1-acid is 3-(2-azidoethoxy)propanoic acid [1] [8]. This systematic name accurately describes the molecular structure by identifying the main functional groups and their positions within the molecule [8].
The nomenclature can be broken down as follows:
The compound is also known by several synonyms in scientific literature and commercial catalogs, including Azido-PEG1-acid, Azido-PEG1-C2-acid, and N3-PEG1-CH2CH2COOH [1] [7]. However, the IUPAC name provides the most precise and standardized description of the molecular structure, allowing for unambiguous identification in scientific communications [8] [9].
Azido-PEG1-acid exhibits distinctive physical properties that reflect its molecular structure and functional groups [1] [4]. At standard conditions, the compound appears as a colorless to pale yellow oil with no distinct odor [4] [12]. The physical state of the compound is influenced by its relatively low molecular weight and the presence of both polar and non-polar moieties [1] [25].
| Physical Property | Value |
|---|---|
| Molecular Weight | 159.14 g/mol |
| Physical State | Colorless to pale yellow oil |
| Exact Mass | 159.06439116 Da |
| Topological Polar Surface Area | 60.9 Ų |
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
The compound has a calculated partition coefficient (XLogP3-AA) of 0.5, indicating a slight preference for organic phases over aqueous environments, though it maintains good water solubility due to its PEG component [1] [4]. The topological polar surface area of 60.9 Ų reflects the molecule's capacity for hydrogen bonding and other polar interactions [1] [25].
Azido-PEG1-acid contains one hydrogen bond donor (the carboxylic acid group) and five hydrogen bond acceptors (the carboxyl oxygen atoms, ether oxygen, and azide nitrogens), which contribute to its intermolecular interaction capabilities [1] [4]. The six rotatable bonds provide conformational flexibility, allowing the molecule to adapt its shape in different chemical environments [1] [25].
Spectroscopic analysis provides valuable information about the structural features and purity of Azido-PEG1-acid [13] [14]. The compound exhibits characteristic spectral patterns across various analytical techniques that can be used for identification and quality assessment [14] [27].
The infrared spectrum of Azido-PEG1-acid displays several distinctive absorption bands corresponding to its functional groups [14] [27]:
NMR spectroscopy provides detailed information about the molecular structure of Azido-PEG1-acid [13] [19]:
The proton NMR spectrum typically shows the following characteristic signals [13] [19]:
The carbon-13 NMR spectrum exhibits the following characteristic signals [13] [19]:
Mass spectrometric analysis of Azido-PEG1-acid typically shows a molecular ion peak at m/z 159.06, corresponding to its exact mass [1] [25]. Fragmentation patterns often include the loss of nitrogen from the azide group and cleavage at the ether linkage, producing characteristic fragment ions that can be used for structural confirmation [1] [13].
The solubility profile of Azido-PEG1-acid is influenced by its unique molecular structure, which combines hydrophilic and lipophilic elements [4] [6]. The presence of the PEG moiety, even with just one ethylene glycol unit, significantly enhances the compound's water solubility compared to similar molecules without the PEG component [6] [12].
| Solvent | Solubility |
|---|---|
| Water | Soluble (enhanced by PEG moiety) |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (>100 mg/mL) |
| Chloroform | Slightly soluble |
| Acetone | Moderately soluble |
| Hexane | Insoluble |
The hydrophilicity of Azido-PEG1-acid is primarily attributed to the ether oxygen and carboxylic acid group, which can form hydrogen bonds with water molecules [6] [30]. The azide group, while relatively polar, contributes less to the overall hydrophilicity but plays a crucial role in the compound's chemical reactivity [6] [12].
Research findings indicate that the PEG component in Azido-PEG1-acid increases aqueous solubility through several mechanisms [6] [30]:
The compound's moderate partition coefficient (LogP value of approximately 0.5) reflects its balanced hydrophilic-lipophilic character, making it soluble in both aqueous and organic media [1] [4]. This amphiphilic nature is advantageous for applications requiring compatibility with diverse chemical environments [4] [12].
Azido-PEG1-acid represents a versatile heterobifunctional polyethylene glycol derivative that serves as a crucial building block in bioconjugation chemistry and proteolysis targeting chimera development [1] [2]. The compound features dual reactive functionalities: an azide group (-N₃) capable of participating in click chemistry reactions and a carboxylic acid group (-COOH) suitable for amide bond formation with primary amines [3] [4].
Two primary synthetic pathways have been established for azido-PEG1-acid preparation. The first route involves tosylation of a hydroxyl-terminated PEG precursor followed by azide substitution and subsequent carboxylation using succinic anhydride [5] [6]. The second approach utilizes direct azidation of a halogenated PEG intermediate combined with carboxylic acid installation through ester hydrolysis or oxidation reactions [2] [4] [5].
The initial step involves preparation of the tosylated intermediate by treating diethylene glycol monomethyl ether with tosyl chloride in the presence of triethylamine as base [5]. The reaction proceeds under anhydrous conditions in dichloromethane at ambient temperature for 6-12 hours, yielding the corresponding tosylate with 85-90% efficiency [5].
Subsequent azide introduction occurs through nucleophilic displacement using sodium azide in dimethylformamide at elevated temperature (80-100°C) for 8-16 hours [5] [6]. This step achieves 80-95% conversion of the tosylate to the corresponding azide derivative while maintaining the integrity of the polyethylene glycol chain [5].
The final carboxylation step employs succinic anhydride in the presence of a suitable base such as triethylamine or pyridine [5]. The reaction typically requires 4-8 hours at room temperature in an aprotic solvent system, producing azido-PEG1-acid with overall yields ranging from 60-75% across the three-step sequence [5].
Carboxylic acid installation follows through either oxidation of a terminal alcohol using chromium-based oxidants or through alkylation with haloacetic acid derivatives [2] [4]. This approach typically provides overall yields of 65-80% with reduced synthetic complexity compared to the tosylation route [2] [4].
The synthesis of azido-PEG1-acid requires several key starting materials and reagents, as detailed in the comprehensive analysis of synthetic protocols [1] [2] [3] [4] [5]. Diethylene glycol monomethyl ether serves as the primary PEG backbone precursor, providing the characteristic flexibility and hydrophilicity of the final product [5] [6].
Sodium azide functions as the nucleophilic azide source, requiring careful handling due to its potentially explosive nature when dry [5] [6]. Tosyl chloride acts as an effective hydroxyl activating agent, facilitating subsequent nucleophilic substitution reactions [5]. Triethylamine or other tertiary amines serve dual purposes as bases for neutralizing acid byproducts and as nucleophilic catalysts [5] [7].
Coupling reagents including N,N-dicyclohexylcarbodiimide, ethyl-3-(3-dimethylaminopropyl)carbodiimide, and N-hydroxysuccinimide enable efficient amide bond formation under mild conditions [7] [8] [9]. These reagents provide versatility in reaction conditions, with EDC offering water compatibility while DCC requires anhydrous organic solvents [7] [8] [9] [10].
Solvent selection proves critical for optimal reaction outcomes. Dimethylformamide and dimethyl sulfoxide provide excellent solvating power for ionic intermediates and polar reactants [2] [3] [5]. Dichloromethane serves as an effective medium for tosylation reactions and organic extractions [5] [7]. Acetonitrile offers good compatibility with both organic and aqueous systems for purification procedures [5] [11].
Purification of azido-PEG1-acid requires specialized techniques due to the compound's unique combination of hydrophilic and reactive functional groups [5] [11] [12]. Column chromatography using silica gel stationary phases provides effective separation of product from unreacted starting materials and byproducts [5] [11]. Typical mobile phase systems employ ethyl acetate-methanol gradients with increasing polarity to elute the desired product [5].
High-performance liquid chromatography offers superior resolution for analytical verification and preparative purification [11]. Reversed-phase C18 columns with water-acetonitrile gradients containing 0.1% trifluoroacetic acid provide excellent retention and peak shape for azido-PEG1-acid [11]. Detection relies primarily on refractive index or evaporative light scattering since PEG derivatives lack significant UV chromophores [11].
Ion exchange chromatography proves particularly valuable for separating azido-PEG1-acid from charged impurities [5]. Anion exchange resins effectively retain the carboxylate form of the product while allowing neutral impurities to pass through [5]. Gradient elution using ammonium acetate solutions enables controlled product release and concentration [5].
Recrystallization from ethyl acetate-hexane mixtures provides an additional purification option, though yields may be compromised due to the compound's liquid state at room temperature [2] [4]. Liquid-liquid extraction using pH-controlled aqueous-organic systems offers a rapid preliminary purification method [5] [11].
Size exclusion chromatography using Sephadex G-25 or similar media enables separation based on molecular weight differences [11]. This technique proves especially useful for removing low molecular weight salts and unreacted small molecule reagents [11].
Comprehensive characterization of azido-PEG1-acid requires multiple complementary analytical techniques to confirm structural integrity and purity [2] [3] [4] [12] [13]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [12] [13]. The azide-bearing methylene protons typically appear at δ 3.3 ppm, while the PEG backbone protons resonate in the δ 3.5-3.8 ppm region [12] [13]. The carboxylic acid methylene protons appear at δ 2.4 ppm, providing clear evidence of successful functionalization [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural verification through characteristic carbonyl carbon signals at δ 184.0 ppm and PEG carbon resonances in the δ 70-72 ppm range [13]. The azide-bearing carbon typically appears at δ 50.5 ppm, confirming successful azide installation [13].
Infrared spectroscopy provides unambiguous identification of the azide functional group through its characteristic asymmetric stretch at 2112 cm⁻¹ [14] [15] [13]. The carboxylic acid carbonyl stretch appears at 1654 cm⁻¹, while the broad PEG C-O stretch manifests around 1102 cm⁻¹ [13]. These spectroscopic signatures serve as fingerprints for compound identification [14] [15] [13].
Mass spectrometry, particularly electrospray ionization and matrix-assisted laser desorption ionization time-of-flight techniques, confirms molecular weight and composition [2] [3] [4] [12]. Typical ionization patterns show [M+H]⁺ ions at m/z 159 and [M+Na]⁺ adducts at m/z 181 [2] [3] [4]. High-resolution mass spectrometry provides exact mass determination at m/z 159.06439, confirming elemental composition [4].
High-performance liquid chromatography coupled with mass spectrometry enables quantitative purity assessment and identification of potential impurities [11]. Multiple reaction monitoring techniques provide sensitive detection limits suitable for trace impurity analysis [11]. UV-Vis spectroscopy monitors click chemistry reactions through characteristic absorption changes, particularly useful for verifying functional group reactivity [17].
Process safety represents a primary concern during scale-up operations, particularly regarding sodium azide handling and storage [5] [6]. Implementation of continuous flow reactors can minimize azide inventory while maintaining reaction efficiency [6] [18]. Alternative azide sources such as trimethylsilyl azide may offer improved safety profiles for large-scale operations [6].
Solvent recovery and recycling systems become economically essential at production scales [18] [19]. Dimethylformamide and dimethyl sulfoxide recovery through distillation enables significant cost reduction while minimizing environmental impact [18] [19]. Aqueous waste treatment systems must accommodate azide-containing streams through appropriate oxidative degradation protocols [6] [18].
Quality control measures require adaptation to production volumes while maintaining analytical rigor [11] [19]. In-line spectroscopic monitoring using infrared or Raman techniques can provide real-time reaction progress assessment [11] [19]. Statistical process control methodologies ensure consistent product quality across production batches [19].
Equipment considerations include specialized materials resistant to azide corrosion and appropriate containment for energetic materials [6] [18]. Temperature control systems must accommodate exothermic reactions while preventing thermal decomposition of azide intermediates [6] [18].
The economic viability of large-scale azido-PEG1-acid production depends critically on market demand from the pharmaceutical and biotechnology sectors [18] [19]. Current applications in antibody-drug conjugate development and proteolysis targeting chimera synthesis suggest growing commercial potential [1] [2] [20] [21]. Strategic partnerships with end-users can provide market stability while enabling process optimization [18] [19].
Regulatory compliance requirements for pharmaceutical intermediates necessitate comprehensive documentation of synthetic procedures, analytical methods, and quality control protocols [19]. Good Manufacturing Practice guidelines mandate validated analytical methods and established specifications for identity, purity, and potency [19].